

Application of 3,4-Dichlorobenzonitrile in Pharmaceutical Intermediate Synthesis

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Compound of Interest

Compound Name: **3,4-Dichlorobenzonitrile**

Cat. No.: **B1293625**

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Abstract

3,4-Dichlorobenzonitrile is a versatile chemical intermediate with significant applications in the synthesis of a variety of heterocyclic compounds that form the backbone of numerous pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of **3,4-Dichlorobenzonitrile** in the synthesis of two classes of biologically active molecules: anthelmintic 3-aryl-5-halomethylisoxazoles and antimycoplasmal N-[3-(2-pyridyl)isoquinolin-1-yl]-3,4-dichlorobenzamidine. The protocols are intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the synthesis, including reaction conditions, yields, and the biological relevance of the resulting compounds.

Introduction

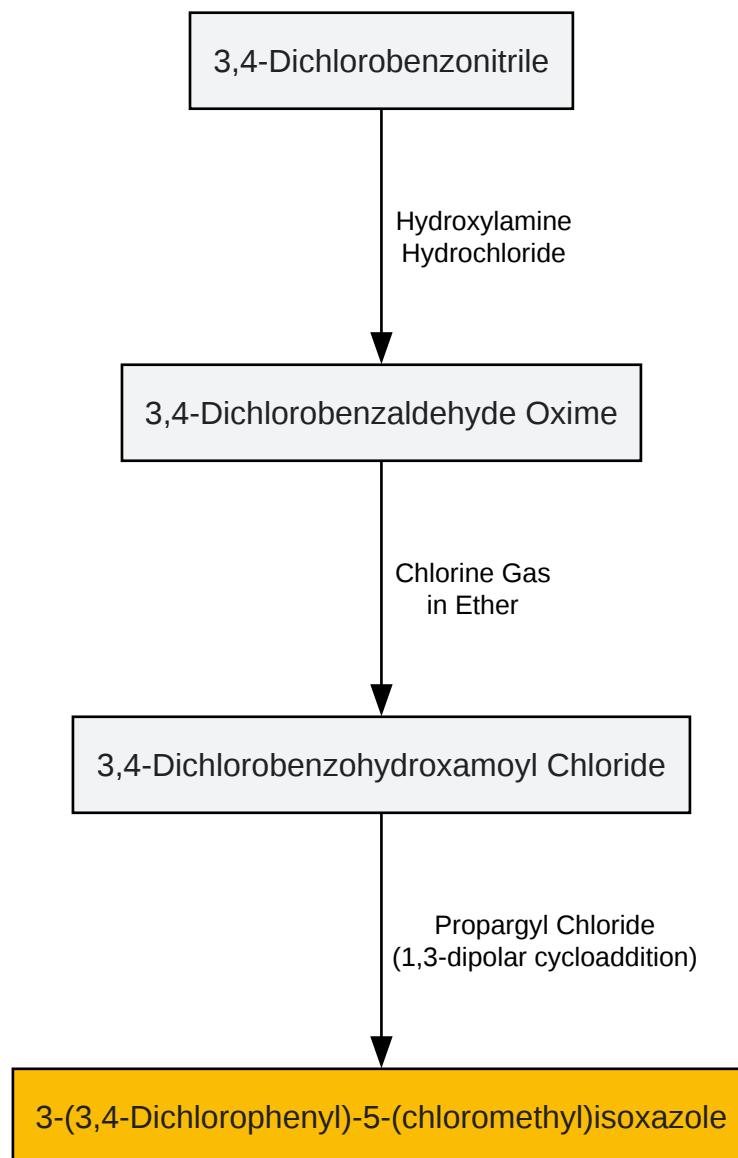
3,4-Dichlorobenzonitrile serves as a crucial starting material in medicinal chemistry due to the reactive nature of its nitrile group and the dichlorinated phenyl ring, which can be further functionalized.^[1] This application note will explore two distinct synthetic pathways where **3,4-Dichlorobenzonitrile** is a key precursor to compounds with demonstrated therapeutic potential. The first pathway details the synthesis of 3-(3,4-dichlorophenyl)-5-(chloromethyl)isoxazole, a member of a class of compounds identified as a new series of anthelmintics.^[2] The second pathway outlines the preparation of N-[3-(2-pyridyl)isoquinolin-1-yl]-3,4-dichlorobenzamidine, a potent antimycoplasmal agent.^[2]

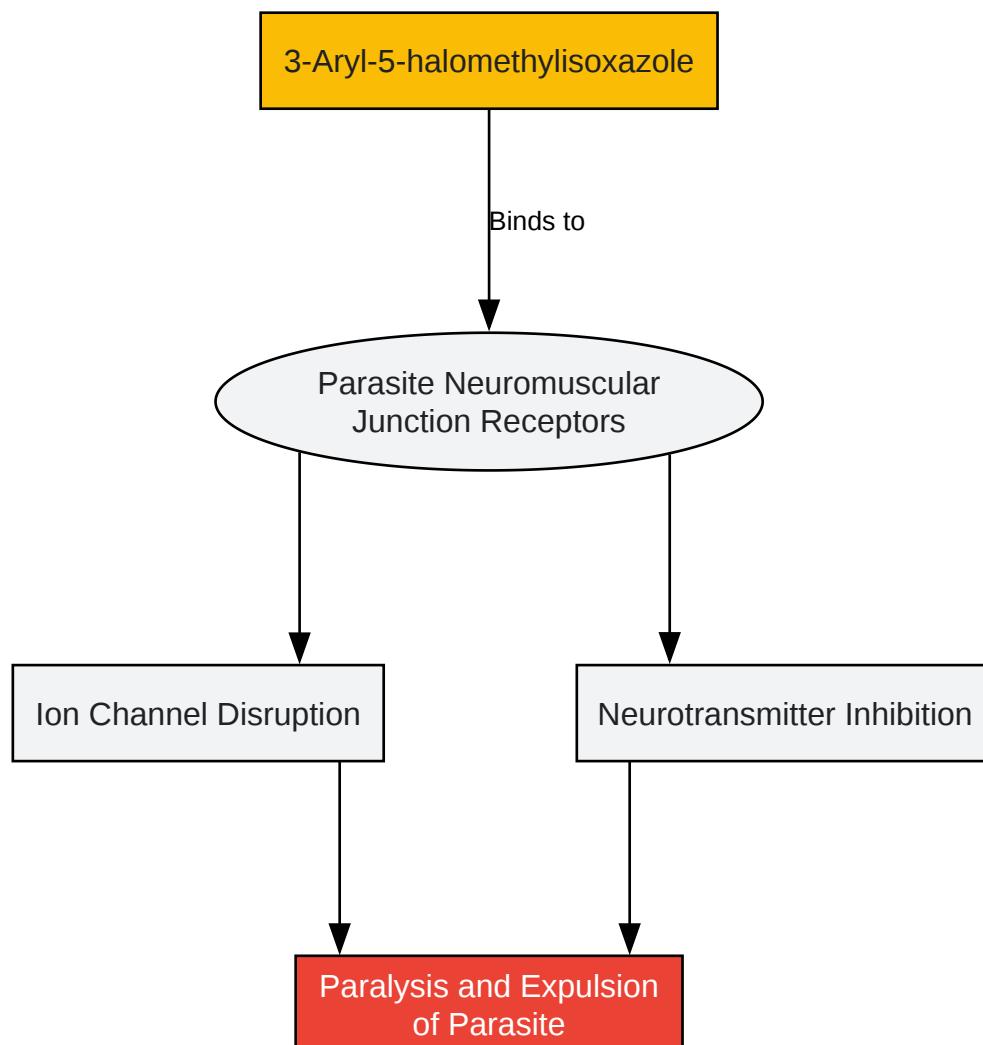
Synthesis of Anthelmintic Isoxazole Derivatives

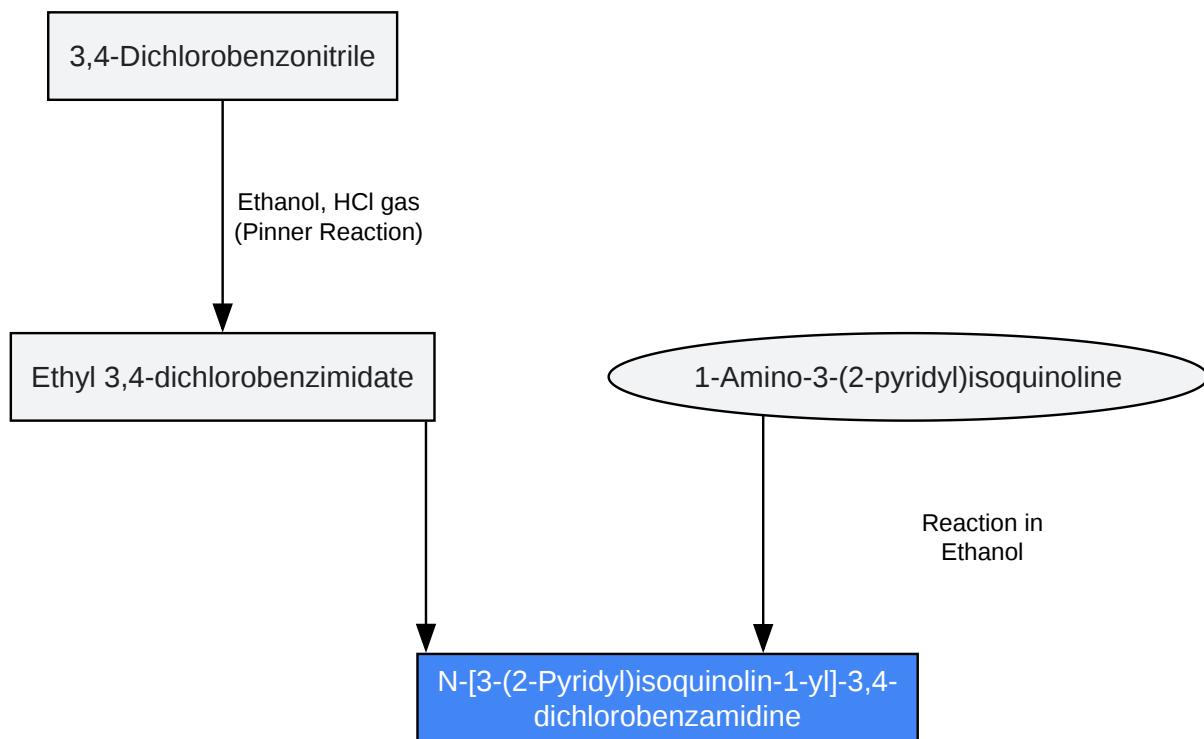
The synthesis of 3-aryl-5-halomethylisoxazoles from **3,4-Dichlorobenzonitrile** is a multi-step process that culminates in a compound with potential therapeutic use against parasitic worms. [3][4] The general synthetic scheme involves the conversion of the nitrile to a hydroxamoyl chloride, followed by a cycloaddition reaction.

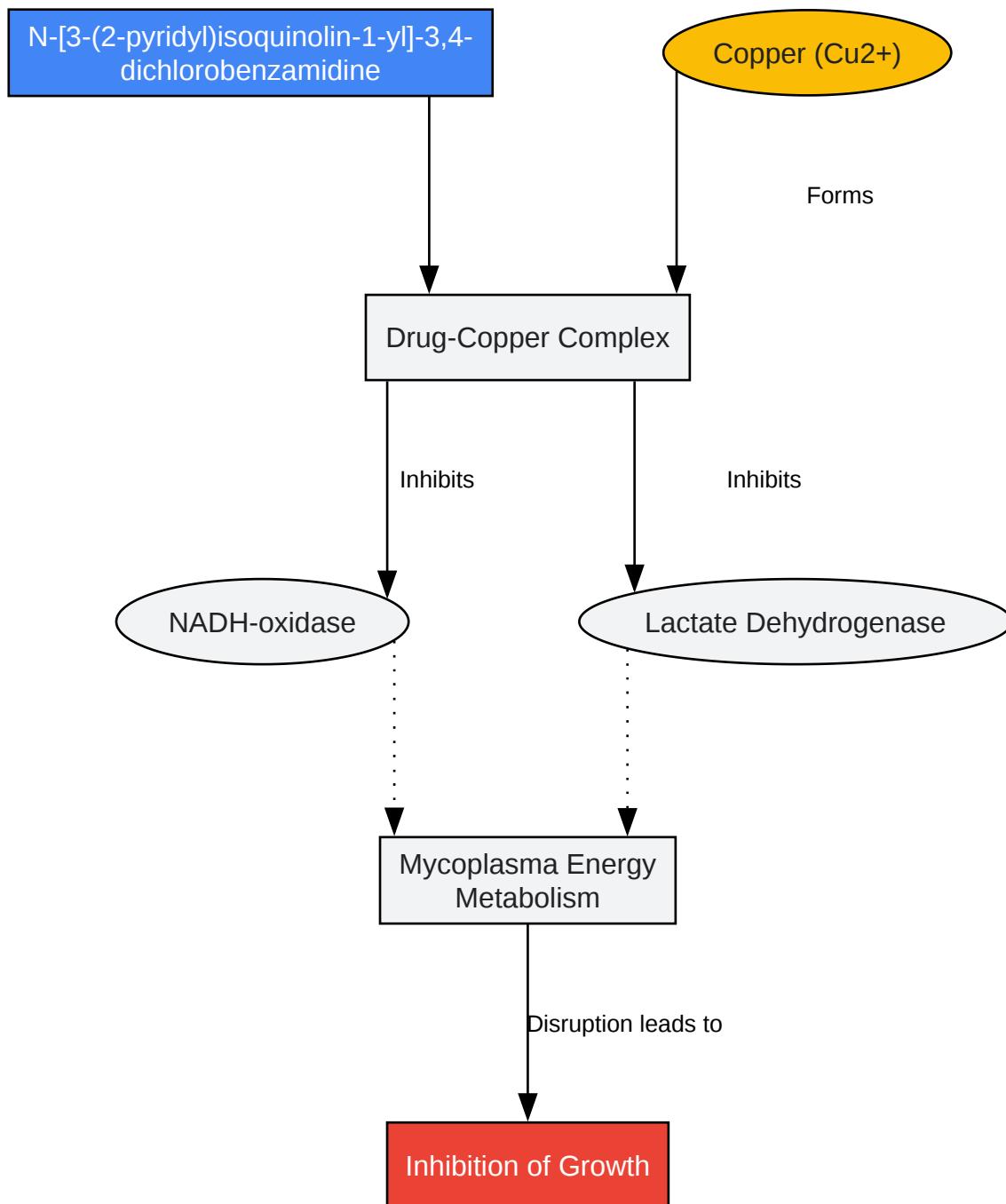
Synthetic Workflow

The overall synthesis is depicted in the following workflow diagram.







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References

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- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and anthelmintic activity of 3-substituted 5-methylthio-isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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